3-Bromo-5-ethoxyaniline hydrochloride
Description
Properties
Molecular Formula |
C8H11BrClNO |
|---|---|
Molecular Weight |
252.53 g/mol |
IUPAC Name |
3-bromo-5-ethoxyaniline;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-2-11-8-4-6(9)3-7(10)5-8;/h3-5H,2,10H2,1H3;1H |
InChI Key |
MJMHGSLUVMNXDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)N)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Aromatic Substitution and Ethoxylation
This approach involves the initial synthesis of 3-bromoaniline derivatives, followed by selective ethoxylation of the amino group or aromatic ring. The key steps include:
- Bromination of aniline or its derivatives.
- N-alkylation or O-alkylation to introduce the ethoxy group.
- Conversion of the free base to the hydrochloride salt.
Aniline → Bromination → 3-Bromoaniline → Ethoxylation → 3-Bromo-5-ethoxyaniline → Hydrochloride salt formation
- Bromination is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator or Lewis acid catalysts under controlled temperature to ensure regioselectivity at the 3-position.
- Ethoxylation often involves reaction with ethyl alcohol or ethyl halides under basic conditions, such as potassium carbonate, at elevated temperatures (~80°C).
- Final salt formation involves treatment with hydrochloric acid in ethanol or water to produce the hydrochloride salt.
- Straightforward, utilizing well-understood aromatic substitution reactions.
- Suitable for large-scale synthesis.
- Regioselectivity control is critical; undesired substitution can occur.
- Requires careful purification to isolate the target isomer.
Multi-Step Synthesis via Nitration, Reduction, and Substitution
This method involves initial nitration of a suitable aromatic precursor, followed by reduction to the amine, then selective substitution to introduce the ethoxy group and bromine.
- Nitration of phenol derivatives or aniline precursors.
- Reduction of nitro groups to amines.
- Bromination at the desired position.
- Ethoxylation of the amino group or aromatic ring.
- Salt formation with hydrochloric acid.
- Nitration typically uses a mixture of nitric and sulfuric acids at low temperatures (~0°C).
- Reduction employs catalytic hydrogenation or metal reduction (e.g., Fe/HCl).
- Bromination uses NBS or Br₂ under controlled conditions.
- Ethoxylation proceeds with ethyl alcohol and a base, such as potassium carbonate, at reflux temperatures.
- Literature indicates that nitration of phenolic compounds can direct substitution to the ortho and para positions, which can be manipulated to favor the 3-position via directing groups or protective groups.
- High regioselectivity achievable with directing groups.
- Well-documented procedures in aromatic chemistry.
- Multi-step process with potential for side reactions.
- Requires careful control of reaction parameters.
Synthesis via Buchwald-Hartwig Amination
Modern cross-coupling techniques, such as palladium-catalyzed Buchwald-Hartwig amination, enable the formation of aromatic amines with high regioselectivity.
Aryl halide (e.g., 3-bromo-5-ethoxyphenyl) + Amine (e.g., ammonia or primary amines) → Aromatic amine
- Catalyst: Pd(0) complexes (e.g., Pd2(dba)3)
- Ligands: Xantphos or BINAP
- Base: Potassium tert-butoxide or cesium carbonate
- Solvent: Toluene or dioxane
- Temperature: 80–110°C
- The process allows for precise introduction of amino groups at specific positions, with high yields (up to 55%).
- High regioselectivity and functional group tolerance.
- Suitable for complex substituted aromatic compounds.
- Requires expensive catalysts.
- Sensitive to reaction conditions; moisture and oxygen must be excluded.
Hydrolysis and Salt Formation
Once the target compound, 3-bromo-5-ethoxyaniline , is synthesized, conversion to the hydrochloride salt involves:
- Dissolving the free base in ethanol or water.
- Adding concentrated hydrochloric acid.
- Crystallization or drying to obtain the pure hydrochloride salt.
- The process is straightforward, often performed at room temperature.
- Ensures high purity and stability of the final compound for research applications.
Summary Data Table
| Method | Key Reactions | Typical Yield | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Aromatic Substitution | Bromination + Ethoxylation | 60-75% | NBS, K₂CO₃, reflux | Simplicity | Regioselectivity control |
| Multi-Step Nitration/Reduction | Nitration + Reduction + Bromination | 50-70% | Cold nitration, catalytic reduction | High regioselectivity | Multi-step, side reactions |
| Buchwald-Hartwig Amination | Cross-coupling | 55% | Pd catalyst, high temp | Precise substitution | Catalyst cost, sensitivity |
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-ethoxyaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of amines.
Scientific Research Applications
3-Bromo-5-ethoxyaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxy group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates and products through its interactions .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Ethoxy vs. Halogen Variation: Replacing bromine with iodine (e.g., 3-iodo-5-methoxyaniline) alters electrophilicity and may affect cross-coupling efficiency in Suzuki-Miyaura reactions .
Positional Isomerism :
- Moving the methoxy group from the 5- to 4-position (e.g., 3-bromo-4-methoxyaniline hydrochloride) reduces structural similarity (0.92 similarity score) and may impact binding affinity in drug-receptor interactions .
Physicochemical and Functional Comparisons
- Hydrochloride Salts : Compounds like 3-bromo-5-ethoxyaniline hydrochloride and 3-bromo-4-methoxyaniline hydrochloride exhibit enhanced water solubility compared to their free-base counterparts, critical for pharmaceutical formulations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-5-ethoxyaniline hydrochloride, and how can purity be maximized?
- Methodology : Begin with bromination of 5-ethoxyaniline using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) . Post-reaction, precipitate the hydrochloride salt by adding concentrated HCl to the reaction mixture. Purify via recrystallization (ethanol/water) to achieve >95% purity. Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to validate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (DMSO-d6) identifies aromatic protons (δ 6.8–7.2 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) .
- Mass Spectrometry (MS) : ESI-MS in positive mode confirms molecular ion peaks ([M+H]⁺ at m/z 252.54) .
- FT-IR : Detect N–H stretching (3300–3500 cm⁻¹) and C–Br vibrations (600–700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?
- Methodology : Perform a Design of Experiments (DoE) to assess variables (temperature, solvent polarity, stoichiometry). For example, higher bromine equivalents (1.2–1.5 eq) improve yield in DMF but may increase side products. Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps. Cross-validate results with LC-MS to detect intermediates like dibrominated byproducts .
Q. What challenges arise when using this compound in Suzuki-Miyaura cross-coupling reactions, and how can they be mitigated?
- Methodology : The steric hindrance from the ethoxy group at position 5 can reduce coupling efficiency. Optimize catalyst systems: Use Pd(PPh₃)₄ with K₂CO₃ in toluene/water (3:1) at 80°C. Pre-activate the boronic acid partner (e.g., arylboronic esters) to enhance reactivity. Monitor reaction progress via GC-MS or ¹⁹F NMR (if fluorinated partners are used) .
Q. How can researchers assess the biological activity of this compound in drug discovery pipelines?
- Methodology :
- In vitro assays : Screen for kinase inhibition (e.g., EGFR, BRAF) using fluorescence polarization assays .
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values with controls like doxorubicin .
- In vivo models : Evaluate tumor suppression in xenograft mice (e.g., breast cancer models) at 10–50 mg/kg doses. Use histopathology to assess toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
